molecular formula C6H6N2O2 B1274950 1-Aminopyridin-1-ium-4-carboxylate CAS No. 31775-03-8

1-Aminopyridin-1-ium-4-carboxylate

Cat. No. B1274950
CAS RN: 31775-03-8
M. Wt: 138.12 g/mol
InChI Key: PQXQDONGFDLDBF-UHFFFAOYSA-N
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Description

1-Aminopyridin-1-ium-4-carboxylate is a chemical compound that is part of the aminopyridine family. Aminopyridines are characterized by the presence of an amino group attached to a pyridine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The specific structure of 1-aminopyridin-1-ium-4-carboxylate includes a carboxylate group at the fourth position of the pyridine ring, which is likely to contribute to its reactivity and physical properties.

Synthesis Analysis

The synthesis of related aminopyridine derivatives can be achieved through various methods. For instance, the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides involves a relay catalytic cascade reaction using a FeCl2/Et3N binary catalytic system, followed by hydrazinolysis . Similarly, a direct synthesis of 1,2-disubstituted azaindoles from available amino-o-halopyridines has been described, which involves a palladium-catalyzed N-arylation followed by a Sonogashira reaction and subsequent cyclization . These methods highlight the versatility and potential for creating a variety of aminopyridine derivatives, including 1-aminopyridin-1-ium-4-carboxylate.

Molecular Structure Analysis

The molecular structure of aminopyridines can be quite complex and is influenced by the substituents on the pyridine ring. For example, 1-aminopyridinium ylides have been used as directing groups for palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives . The efficiency of these directing groups depends on the substitution at the pyridine moiety. The molecular structure of these compounds is crucial for their reactivity, as seen in the case of a cyclopalladated intermediate that has been isolated and characterized by X-ray crystallography .

Chemical Reactions Analysis

Aminopyridines participate in a variety of chemical reactions. The synthesis of N-modified 4-aminopyridine-3-carboxylates, for example, involves ring transformation reactions that lead to functionalized 4-aminopyridines . The reactivity of these compounds can be further modified by introducing different amino groups or by utilizing the vicinal functionality of the carboxylic acid group. Additionally, 4-dialkylaminopyridines have been used as highly active acylation catalysts, demonstrating the potential for aminopyridines to act as intermediates in complex synthetic pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminopyridines are influenced by their molecular structure. For instance, the crystalline adducts of substituted salicylic acids with 4-aminopyridine show diverse supramolecular synthons, indicating a range of possible interactions and physical states . The presence of a carboxylate group, as in 1-aminopyridin-1-ium-4-carboxylate, would contribute to the compound's solubility, acidity, and potential for forming salts or co-crystals with other molecules. The ability to form diverse structures, including hydrates and solvates, is indicative of the complex intermolecular forces at play in these compounds .

Scientific Research Applications

Molecular Structure and Interactions

1-Aminopyridin-1-ium-4-carboxylate and its derivatives have been studied for their structural characteristics and molecular interactions. For instance, in a study of 2-amino-6-methylpyridin-1-ium 2-carboxy-3,4,5,6-tetrachlorobenzoate, the interaction between ions forms a two-dimensional network of hydrogen-bonded ions. This network is crucial for understanding the compound's physical properties and potential applications in materials science (Waddell, Hulse, & Cole, 2011).

Catalysis

Certain derivatives of 1-Aminopyridin-1-ium-4-carboxylate serve as catalysts in chemical reactions. For example, 4-Carboxy-1-sulfopyridin-1-ium monozinc(II) trichloride {[4CSPy]ZnCl3} is used as an acidic catalyst for synthesizing 5-amino-1H-pyrazole-4-carbonitriles by oxidative aromatization. This highlights the compound's potential in facilitating organic synthesis and potentially pharmaceutical manufacturing (Moosavi‐Zare, Rezaei-Gohar, Tavasoli, & Goudarziafshar, 2021).

Synthesis of Polycyclic Compounds

4-Aminopyridines, closely related to 1-Aminopyridin-1-ium-4-carboxylate, are used to synthesize structurally diverse polycyclic fused and spiro-4-aminopyridines. These compounds have significant applications ranging from life sciences to catalysis, indicating the broad potential of 1-Aminopyridin-1-ium-4-carboxylate in various scientific domains (Duret, Quinlan, Yin, Martin, Bisseret, Neuburger, Gandon, & Blanchard, 2017).

Antimicrobial Activity

Some derivatives, like methyl-2-aminopyridine-4-carboxylate, show notable antimicrobial activity. This underlines the compound's potential in developing new antimicrobial agents, which is crucial in the face of growing antibiotic resistance (Nagashree, Mallu, Mallesha, & Bindya, 2013).

Chemical Bond Functionalization

1-Aminopyridinium ylides, derived from 1-Aminopyridin-1-ium-4-carboxylate, are efficient in directing groups for palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. This is significant for organic synthesis, especially in constructing complex molecular architectures (Le, Nguyen, & Daugulis, 2019).

Formation of Supramolecular Structures

4-Aminopyridine derivatives participate in forming molecular ladder elements with macrocyclic platforms, indicating their role in developing advanced materials with potential applications in nanotechnology and material sciences (Huang, Gou, Hu, Chantrapromma, Fun, & Meng, 2002).

properties

IUPAC Name

1-aminopyridin-1-ium-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-8-3-1-5(2-4-8)6(9)10/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXQDONGFDLDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1C(=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminopyridin-1-ium-4-carboxylate

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